2-allyl-9-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones and related spirocyclic compounds involves multiple steps, including Claisen condensation, acid-catalyzed decarboxylation, and spirocyclization. These methods have enabled the preparation of a wide variety of spirocyclic derivatives with significant antihypertensive activity and other biological activities (Clark et al., 1983). The synthesis pathways often involve the use of electrophiles such as alkyl halides, acid chlorides, and sulfonyl chlorides to introduce various substituents into the spiro framework (Cordes et al., 2013).
Molecular Structure Analysis
Diazaspiro[5.5]undecane derivatives exhibit a range of molecular structures, including those with bidentate ligand properties forming complexes with metals like ruthenium(II) and copper(II). The molecular structures of these compounds have been elucidated through techniques such as NMR and X-ray crystallography, revealing preferred conformations and intermolecular interactions that contribute to their chemical and biological properties (Cordes et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 2-allyl-9-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-ones involves interactions with various electrophiles leading to the formation of spirocyclic adducts or derivatives. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activities. The spirocyclic framework also allows for the formation of complexes with metals, demonstrating the versatility of these compounds in chemical synthesis and potential applications in catalysis (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, including melting points, solubility, and crystal structure, are influenced by their molecular structure and substituents. X-ray crystallography has provided insight into the crystal packing and conformational preferences of these compounds, which are important for understanding their stability and reactivity. The crystal structure analysis reveals that these compounds often adopt chair conformations and are stabilized by intermolecular hydrogen bonding and π–π stacking interactions (Zeng et al., 2021).
Chemical Properties Analysis
The chemical properties of 2-allyl-9-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-ones, such as reactivity towards electrophiles, nucleophiles, and the ability to form metal complexes, are central to their utility in organic synthesis and potential pharmaceutical applications. These properties are determined by the spirocyclic structure and functional groups present, which dictate the compound's behavior in chemical reactions and its interactions with biological targets (Cordes et al., 2013).
properties
IUPAC Name |
9-(1,3-dimethylpyrazol-4-yl)sulfonyl-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c1-4-9-20-13-17(6-5-16(20)22)7-10-21(11-8-17)25(23,24)15-12-19(3)18-14(15)2/h4,12H,1,5-11,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVMPDKNRRWSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCC3(CCC(=O)N(C3)CC=C)CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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